![molecular formula C8H6F3N3O B2567460 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one CAS No. 923130-33-0](/img/structure/B2567460.png)
7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one is a heterocyclic organic compound characterized by its unique structure, which includes a triazolo[1,5-a]pyridine core with a trifluoromethyl group at the 2-position and a methyl group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one typically involves multiple steps, starting with the construction of the triazolo[1,5-a]pyridine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst may be necessary to achieve the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to handle the reagents and control the reaction conditions. The process would be optimized to maximize yield and minimize waste, ensuring that the final product meets the required specifications for purity and potency.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound may be used to study the effects of triazolo[1,5-a]pyridine derivatives on various biological systems. It can serve as a tool to investigate the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industry, this compound may be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would be determined through detailed biochemical and pharmacological studies.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)pyridine
7-Methyl-2-(trifluoromethyl)pyridine
Triazolo[1,5-a]pyridine derivatives
Uniqueness: 7-Methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-5(3H)-one stands out due to its unique combination of functional groups and structural features
Propiedades
IUPAC Name |
7-methyl-2-(trifluoromethyl)-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-5-12-7(8(9,10)11)13-14(5)6(15)3-4/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCVNBORKMEUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=C1)N=C(N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

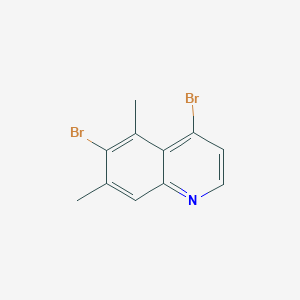
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide](/img/structure/B2567379.png)
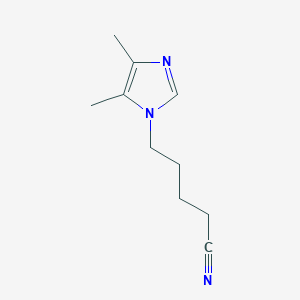
![1H-Pyrazolo[4,3-b]pyridin-7-amine;2,2,2-trifluoroacetic acid](/img/structure/B2567385.png)
![N-(2-chlorophenyl)-2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]acetamide](/img/structure/B2567386.png)
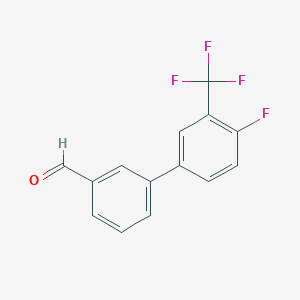
![2-(4-chlorophenyl)-4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2567389.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2567390.png)
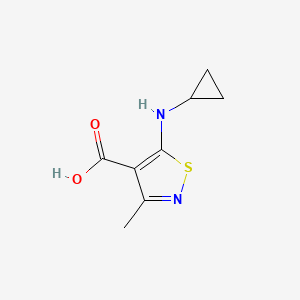
![N-(1-methyl-1H-pyrazol-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2567394.png)
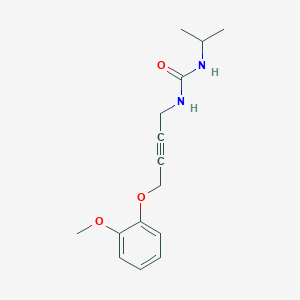
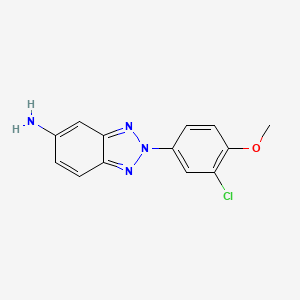
![7-benzyl-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2567400.png)
